Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate
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Overview
Description
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is an organic compound with the molecular formula C6H11NO4 It is a derivative of glycine, where the amino group is substituted with a 2-methoxy-2-oxoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine methyl ester attacks the carbonyl carbon of 2-methoxyacetyl chloride, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: A closely related compound with similar structural features.
Glycine derivatives: Compounds where the amino group of glycine is substituted with different functional groups.
Uniqueness
Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-methoxy-2-oxoethyl group and a methyl group on the amino nitrogen makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .
Properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(4-6(9)11-2)5-7(10)12-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQGHBTUHGYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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